molecular formula C22H14N4O2 B10811508 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No.: B10811508
M. Wt: 366.4 g/mol
InChI Key: BAQYTZSLSKPKEK-UHFFFAOYSA-N
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Description

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural properties, which include two oxadiazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and phenyl groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Biological Activity

2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of cholinesterases and its antibacterial properties.

Structural Overview

The molecular structure of this compound can be represented as follows:

C20H16N4O2\text{C}_{20}\text{H}_{16}\text{N}_4\text{O}_2

This structure features two oxadiazole rings and multiple phenyl groups that contribute to its biological activity.

1. Cholinesterase Inhibition

Cholinesterases (AChE and BChE) are key enzymes involved in the hydrolysis of acetylcholine, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Recent studies have demonstrated that oxadiazole derivatives can act as effective inhibitors of these enzymes.

Research Findings:

  • A study indicated that derivatives of 1,3,4-oxadiazoles exhibit significant inhibition of AChE and BChE with IC50 values ranging from 12.8 µM to 99.2 µM depending on the substituents present on the oxadiazole ring .
  • Compounds with bulky substituents showed varying degrees of inhibition; for instance, certain derivatives with methoxy or methyl groups had IC50 values between 33.9 µM and 40.1 µM .

Table 1: Inhibition Potency of Selected Oxadiazole Derivatives

CompoundIC50 (µM)Type of Inhibition
Compound A12.8Non-competitive
Compound B33.9Mixed
Compound C40.1Non-competitive
Compound D99.2Competitive

2. Antibacterial Activity

Oxadiazoles have also been evaluated for their antibacterial properties against various microbial strains. A study synthesized several oxadiazole derivatives and tested their efficacy against common bacteria.

Research Findings:

  • The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics like amoxicillin .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound ES. aureus15
Compound FE. coli12
AmoxicillinS. aureus18
AmoxicillinE. coli20

The mechanism by which these compounds exert their biological effects involves non-covalent interactions with target enzymes or bacterial cell walls. For cholinesterase inhibition, the presence of hydrogen bond donors in the oxadiazole structure enhances binding affinity to the active sites of these enzymes . In antibacterial activity, structural modifications affect membrane permeability and interaction with bacterial targets .

Case Studies

Several case studies highlight the potential therapeutic applications of oxadiazole derivatives:

  • Neuroprotective Properties : In vivo studies demonstrated that certain oxadiazole derivatives not only inhibited cholinesterases but also exhibited neuroprotective effects by reducing oxidative stress in murine models .
  • Antiviral Activity : Some oxadiazoles have shown potential against RNA viruses, suggesting broader antiviral applications beyond antibacterial and cholinergic activities .

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H14N4O2/c1-3-8-15(9-4-1)19-23-25-21(27-19)17-12-7-13-18(14-17)22-26-24-20(28-22)16-10-5-2-6-11-16/h1-14H

InChI Key

BAQYTZSLSKPKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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